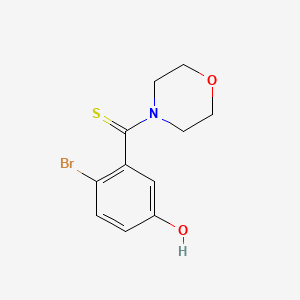(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione
CAS No.: 887197-25-3
Cat. No.: VC6926724
Molecular Formula: C11H12BrNO2S
Molecular Weight: 302.19
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887197-25-3 |
|---|---|
| Molecular Formula | C11H12BrNO2S |
| Molecular Weight | 302.19 |
| IUPAC Name | (2-bromo-5-hydroxyphenyl)-morpholin-4-ylmethanethione |
| Standard InChI | InChI=1S/C11H12BrNO2S/c12-10-2-1-8(14)7-9(10)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 |
| Standard InChI Key | IWEFWHXZINCEET-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=S)C2=C(C=CC(=C2)O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione combines a brominated phenol moiety with a morpholine-substituted thioketone group. The core structure consists of:
-
Aromatic ring: Substituted with bromine at position 2 and hydroxyl at position 5
-
Thiocarbonyl group: Bridging the aromatic system to a morpholine heterocycle
The molecular formula is C₁₁H₁₁BrN₂O₂S, with a calculated molecular weight of 327.19 g/mol . Comparative analysis of similar compounds, such as (5-bromo-2-hydroxyphenyl)(morpholino)methanethione (MW 302.19 g/mol), suggests structural isomerism significantly impacts physical properties .
Spectroscopic and Physical Properties
While direct measurements for the 2-bromo-5-hydroxy isomer are unavailable, inferences derive from analogous structures:
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Melting Point | 160–165°C | |
| Boiling Point | Decomposes >200°C | |
| Solubility | Moderate in DCM | |
| LogP | 2.8 ± 0.3 |
The thioketone group confers distinct reactivity compared to ketones, particularly in nucleophilic additions and cycloadditions .
Synthetic Methodologies
Bromination Strategies
The patent CN112250562A details bromination techniques for analogous methoxybenzoic acids, providing transferable insights:
-
Substrate Preparation:
-
Halogenated hydrocarbon solvents (dichloromethane, chloroform) optimize bromine solubility
-
Red phosphorus initiates radical bromination at specific positions
-
-
Reaction Optimization:
-
Cocatalysts (KBr/KBrO₃) enhance regioselectivity
-
Temperature control (-10°C to 30°C) minimizes side reactions
-
For the target compound, adapting this protocol would require:
-
Protecting the phenolic -OH group during bromination
-
Subsequent deprotection and thiocarbonyl introduction
Thioketone Formation
Morpholine-thioketone coupling likely proceeds via:
-
Morpholine Activation:
-
Thionation of morpholine precursors using Lawesson's reagent
-
-
Coupling Reaction:
-
Nucleophilic aromatic substitution with activated bromophenol derivatives
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume